REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.S(Cl)(Cl)=O.[CH3:16]O>>[NH2:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11][CH3:16])=[O:10])[CH:5]=[CH:6][CH:7]=1
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Name
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|
Quantity
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15.5 g
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Type
|
reactant
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Smiles
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NC=1C=C(C=CC1)CC(=O)O
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Name
|
|
Quantity
|
11.2 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
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150 mL
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Type
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reactant
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Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
while stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A clear orange solution was obtained
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Type
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STIRRING
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Details
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which was stirred for 4 hours
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Duration
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4 h
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
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The solid residue was partitioned between ethyl acetate (150 mL) and saturated sodium bicarbonate (150 mL)
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Type
|
WASH
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Details
|
the organic phase washed with saturated sodium bicarbonate (100 mL), and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Name
|
|
Type
|
product
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Smiles
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NC=1C=C(C=CC1)CC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |